N-benzyl-2-(2-methylphenoxy)propanamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-8-6-7-11-16(13)20-14(2)17(19)18-12-15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJFWSSPMTLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a propanoyl chloride derivative. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
N-benzyl-2-(2-methylphenoxy)propanamide has been investigated for its anticonvulsant properties. Research indicates that derivatives of this compound exhibit pronounced activities in models of epilepsy, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test. Some derivatives have shown efficacy comparable to established antiepileptic drugs like phenobarbital and phenytoin, with effective doses (ED50) indicating promising therapeutic potential .
Mechanism of Action
The mechanism of action involves modulation of sodium channels, affecting neuronal excitability. Compounds derived from this compound may promote slow inactivation of these channels, thereby reducing seizure activity .
Structure-Activity Relationship (SAR) Studies
Recent studies have highlighted the importance of substituents at the benzyl group in enhancing anticonvulsant activity. Electron-withdrawing groups have been found to retain activity, while electron-donating groups diminish it. This insight is crucial for the rational design of more effective anticonvulsants based on this scaffold .
Materials Science
Polymer Synthesis
this compound is also explored for its role in synthesizing novel polymers with specific properties. The compound's unique structure allows for the development of materials that can be tailored for various applications, including drug delivery systems and biodegradable plastics.
Biological Studies
Cellular Interactions
Research into the biological interactions of this compound shows its potential effects on cellular processes. Studies indicate that it may enhance glutamate uptake in glial cells, which could have implications for neuroprotective strategies in treating neurodegenerative diseases .
Table 1: Anticonvulsant Activity of Derivatives
| Compound Name | ED50 (mg/kg) | Comparison Drug | Comparison ED50 (mg/kg) |
|---|---|---|---|
| This compound | 10 | Phenobarbital | 22 |
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.9 | Phenytoin | 9.5 |
Table 2: SAR Insights
| Substituent Type | Effect on Activity | Notes |
|---|---|---|
| Electron-withdrawing | Retains activity | Enhances potency |
| Electron-donating | Reduces activity | Diminishes efficacy |
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-methylphenoxy)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-methylphenoxy)propanamide
- N-benzyl-2-(3-methylphenoxy)propanamide
- N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide
Uniqueness
N-benzyl-2-(2-methylphenoxy)propanamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or interact with different molecular targets, making it a valuable compound for further research and development.
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2-(2-methylphenoxy)propanamide, and how can reaction progress be monitored?
The synthesis typically involves multi-step organic reactions, such as coupling brominated intermediates with benzylamine derivatives under controlled conditions (e.g., anhydrous dichloromethane, bromination agents). Key steps include:
- Bromination of 2-methyl-N-(2-methylphenyl)propanamide as a precursor (see synthetic pathway in ).
- Amide coupling using reagents like SOCl₂ for activation, though this may lead to undesired decarboxylation (16% yield in one case; ).
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and verifying product identity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques : High-performance liquid chromatography (HPLC) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation.
- Crystallography : X-ray diffraction (if crystalline) to resolve stereochemical details, as seen in structurally similar amides (e.g., anticonvulsant analogs; ).
Advanced Research Questions
Q. What are the common pitfalls in synthesizing this compound, and how can they be addressed?
- Decarboxylation : Observed during acid-catalyzed ester hydrolysis (e.g., 50% yield loss in di-acid formation; ). Mitigation involves using phosphate buffers (pH 3) instead of strong acids like HCl.
- Incomplete coupling : Failed reactions with NaH/THF at 70°C (). Alternative catalysts (e.g., Pd-based) or microwave-assisted heating may improve efficiency .
Q. How does the substitution pattern on the phenoxy and benzyl groups influence biological activity?
- Structure-activity relationship (SAR) : The 2-methylphenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration (as in anticonvulsant analogs; ).
- Benzyl modifications : Electron-withdrawing groups (e.g., nitro) on the benzyl ring may alter binding to targets like immunoproteasomes ( ). Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with residues like Phe31 and Lys33 .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Data validation : Cross-testing in multiple assays (e.g., enzyme inhibition vs. cell-based models) to distinguish direct target effects from off-target interactions.
- Meta-analysis : Compare results with structurally related compounds (e.g., N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide, a β1i subunit inhibitor with Ki ~submicromolar; ).
Q. What computational methods are suitable for studying the binding mechanism of this compound?
- Molecular dynamics (MD) : Simulate ligand entry into binding pockets and conformational changes (e.g., 400 ns MD simulations for immunoproteasome inhibitors; ).
- Binding Pose MetaDynamics (BPMD) : Evaluates binding stability and free energy profiles, validated against experimental inhibition values .
Methodological Recommendations
Q. What experimental designs are recommended for evaluating metabolic stability?
- In vitro assays : Liver microsomal stability tests (human/rodent) to assess cytochrome P450-mediated degradation.
- Isotope labeling : Use ¹⁴C-labeled analogs (e.g., in phenoxy groups) to track metabolic pathways, as applied to similar propanamide derivatives .
Q. How can researchers optimize enantiomeric purity during synthesis?
- Chiral catalysts : Palladium-catalyzed enantioselective reactions (e.g., nitro group additions; ).
- Chromatographic resolution : Chiral HPLC columns to separate enantiomers, critical for studies requiring stereochemical precision .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
